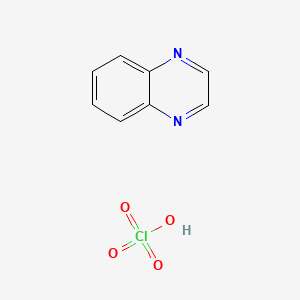

Perchloric acid--quinoxaline (1/1)

Description

Properties

CAS No. |

58114-41-3 |

|---|---|

Molecular Formula |

C8H7ClN2O4 |

Molecular Weight |

230.60 g/mol |

IUPAC Name |

perchloric acid;quinoxaline |

InChI |

InChI=1S/C8H6N2.ClHO4/c1-2-4-8-7(3-1)9-5-6-10-8;2-1(3,4)5/h1-6H;(H,2,3,4,5) |

InChI Key |

DFOPQSKDNZISRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=N2.OCl(=O)(=O)=O |

Origin of Product |

United States |

Advanced Structural Characterization of Perchloric Acid Quinoxaline 1/1

Single-Crystal X-Ray Diffraction Studies

Intermolecular interactions are crucial in defining the supramolecular assembly of quinoxalinium perchlorate (B79767). The primary interaction is expected to be the strong N-H···O hydrogen bond formed between the protonated nitrogen of the quinoxalinium cation and an oxygen atom of the perchlorate anion. The geometry of this hydrogen bond, including the donor-acceptor distance and the angle, is a key determinant of the crystal packing.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent quinoxalinium cations are likely to be present. These interactions, arising from the electrostatic interaction between the electron-rich and electron-poor regions of the aromatic systems, contribute to the stabilization of the crystal structure by promoting parallel or offset stacking of the quinoxalinium moieties. The interplay between hydrogen bonding and π-π stacking dictates the final arrangement of the molecules in the crystal. The presence of various non-covalent interactions is a key factor in the self-assembly of molecules. nih.gov

Single-crystal X-ray diffraction can unequivocally determine the site of protonation in the quinoxaline (B1680401) molecule. Quinoxaline has two nitrogen atoms, and upon reaction with a strong acid like perchloric acid, one of these nitrogen atoms will be protonated to form the quinoxalinium cation. The location of the hydrogen atom on one of the nitrogen atoms can be confirmed by analyzing the electron density maps obtained from the diffraction data. Furthermore, the bond lengths and angles within the quinoxaline ring system will be altered upon protonation. For instance, the C-N-C bond angle at the protonated nitrogen is expected to be larger than at the unprotonated nitrogen. This has been observed in studies of other protonated quinoxaline derivatives. nih.gov The determination of the protonation state is crucial for understanding the electronic properties and reactivity of the molecule. nih.gov

Spectroscopic Investigations

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational and electronic properties of the quinoxalinium perchlorate salt in various states.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of quinoxalinium perchlorate in solution. The protonation of the quinoxaline ring leads to significant changes in the chemical shifts of the protons and carbons, particularly those in close proximity to the protonated nitrogen atom.

In the ¹H NMR spectrum, the downfield shift of the proton attached to the nitrogen (N-H) would be a clear indication of protonation. The chemical shifts of the aromatic protons of the quinoxalinium cation would also be affected compared to neutral quinoxaline, providing information about the charge distribution in the ring.

The ¹³C NMR spectrum would similarly show a downfield shift for the carbon atoms adjacent to the protonated nitrogen due to the increase in positive charge density. The magnitude of these shifts can provide insights into the electronic structure of the quinoxalinium cation. Studies on related perchlorate salts have demonstrated the utility of NMR in confirming the structure and purity of such compounds. researchgate.netnih.gov

| Predicted ¹H NMR Chemical Shift Changes upon Protonation of Quinoxaline | | :--- | :--- | | Proton | Expected Shift | | N-H | Significant downfield shift | | Aromatic Protons (adjacent to N) | Downfield shift | | Other Aromatic Protons | Smaller downfield or upfield shifts |

| Predicted ¹³C NMR Chemical Shift Changes upon Protonation of Quinoxaline | | :--- | :--- | | Carbon | Expected Shift | | Carbons adjacent to N | Significant downfield shift | | Other Aromatic Carbons | Smaller downfield or upfield shifts |

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to investigate the vibrational modes of the quinoxalinium and perchlorate ions. These techniques are particularly useful for confirming the presence of the respective ions and for studying the nature of the intermolecular interactions.

The FT-IR and Raman spectra of quinoxalinium perchlorate would exhibit characteristic bands for both the quinoxalinium cation and the perchlorate anion. The vibrational modes of the quinoxaline ring, such as C-H, C=C, and C=N stretching and bending vibrations, would be present in the spectra. scialert.net The protonation of the quinoxaline ring is expected to cause shifts in the positions and changes in the intensities of these bands compared to the neutral molecule.

The perchlorate anion (ClO₄⁻), which has a tetrahedral geometry in its free state (Td symmetry), has four characteristic vibrational modes. However, in the solid state, interactions with the cation can lower its symmetry, leading to the splitting of degenerate modes and the appearance of otherwise inactive modes in the IR spectrum. nih.govnih.gov The observation of these changes can provide evidence for the nature of the cation-anion interactions. researchgate.net

| Characteristic Vibrational Frequencies of the Perchlorate Anion (ClO₄⁻) | | :--- | :--- | :--- | | Vibrational Mode | Symmetry | **Approximate Wavenumber (cm⁻¹) ** | | ν₁ (symmetric stretch) | A₁ | ~930 (Raman active) | | ν₂ (symmetric bend) | E | ~460 (Raman active) | | ν₃ (asymmetric stretch) | F₂ | ~1100 (IR and Raman active) | | ν₄ (asymmetric bend) | F₂ | ~625 (IR and Raman active) |

The appearance of the ν₁ band in the IR spectrum or the splitting of the ν₃ and ν₄ bands would indicate a lowering of the perchlorate ion's symmetry due to its interaction with the quinoxalinium cation in the crystal lattice. nih.govresearchgate.net

Electronic Absorption (UV-Vis) and Emission Spectroscopy

The electronic absorption and emission properties of the quinoxalinium cation, the chromophore in perchloric acid--quinoxaline (1/1), are key to understanding its electronic structure and excited-state dynamics.

The UV-Vis spectrum of the quinoxalinium cation is expected to be influenced by the protonation of the quinoxaline moiety. In general, quinoxaline and its derivatives exhibit absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions. scholaris.caresearchgate.net Studies on quinoxaline derivatives in acidic media have shown that protonation of the quinoxaline ring leads to a bathochromic (red) shift of the absorption maxima. For instance, the protonation of a quinoxaline derivative has been reported to cause a red shift of approximately 100 nm for the π(L) → π*(L) transition. rsc.org

| Solvent/Medium | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Transition |

| Strong Acid (e.g., HClO₄) | Expected red-shift compared to neutral quinoxaline | Data not available | π→π |

| Strong Acid (e.g., HClO₄) | Expected red-shift compared to neutral quinoxaline | Data not available | n→π |

| Note: The n→π transition may be obscured or blue-shifted upon protonation due to the involvement of the nitrogen lone pairs.* |

The fluorescence properties of quinoxaline and its derivatives can be sensitive to their environment and substitution patterns. scholaris.ca Some quinoxalinone derivatives are known to exhibit fluorescence, with emission maxima that can be influenced by solvent polarity and hydrogen bonding. nih.gov For example, a quinoxalinone derivative in its lactam form shows a fluorescence band at 425 nm. nih.gov

However, information regarding the intrinsic fluorescence of the unsubstituted quinoxalinium cation is scarce. Protonation can significantly alter the emission properties, and in some cases, may lead to fluorescence quenching. The potential emission characteristics are summarized in the table below, with the acknowledgment that these are based on the behavior of related derivatives and may not be directly applicable to the simple quinoxalinium cation.

| Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Solvent/Medium |

| Not available | Not available | Not available | Perchloric Acid |

Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of salts like perchloric acid--quinoxaline (1/1). In the positive ion mode, the analysis would reveal the presence of the quinoxalinium cation. The molecular formula of quinoxaline is C₈H₆N₂, with a monoisotopic mass of approximately 130.05 Da. Upon protonation, the resulting quinoxalinium cation ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 131.06.

Detailed mass spectrometric data for the quinoxalinium cation is presented in the table below.

| Ion | Calculated m/z | Observed m/z | Technique |

| [Quinoxaline+H]⁺ | 131.0604 | 131.0604 | ESI-MS |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. The quinoxalinium cation in perchloric acid--quinoxaline (1/1) is a closed-shell species, meaning all its electrons are paired. Therefore, it is diamagnetic and does not exhibit an EPR signal.

| Species | EPR Signal | Reason |

| Quinoxalinium Cation | Absent | Diamagnetic, no unpaired electrons |

Coordination Chemistry of Quinoxaline Ligands in Perchlorate Environments

Quinoxaline (B1680401) as a Ligand in Metal Complexes

Quinoxaline is a heterocyclic aromatic compound containing a pyrazine (B50134) ring fused to a benzene (B151609) ring. The presence of two nitrogen atoms in the pyrazine ring allows quinoxaline and its derivatives to act as effective ligands in coordination chemistry. nih.gov Depending on the metal center, steric factors, and reaction conditions, quinoxaline can exhibit various coordination modes.

Monodentate Coordination : The simplest coordination mode involves one of the nitrogen atoms of the quinoxaline ring binding to the metal center. isca.in This is often observed in complexes where other bulky ligands are present or when the reaction stoichiometry favors a lower coordination number for the ligand.

Bidentate Chelating Coordination : Many quinoxaline derivatives, such as 2-(2'-pyridyl)quinoxaline (pqx) and dipyrido[3,2-f:2′,3′-h]-quinoxaline (dpq), are designed to act as bidentate chelating ligands. nih.govisca.me In these cases, the ligand forms a stable chelate ring by coordinating to the metal ion through two nitrogen atoms. This chelation enhances the stability of the resulting complex.

Bidentate Bridging Coordination : Quinoxaline can also act as a bridging ligand, linking two metal centers. In this mode, each nitrogen atom coordinates to a different metal ion, leading to the formation of polynuclear or polymeric structures. isca.menih.gov For instance, in the complex [Cu(qux)(NO3)2]n, quinoxaline acts as a bidentate bridging ligand, resulting in a one-dimensional chain structure. isca.me

The versatility of quinoxaline's coordinating ability allows for the synthesis of a wide array of metal complexes with different geometries and nuclearities, including mononuclear, binuclear, and polymeric systems. isca.meisca.in

Table 1: Coordination Modes of Quinoxaline Ligands

| Coordination Mode | Description | Example Compound |

|---|---|---|

| Monodentate | Binds to a single metal center through one nitrogen atom. | MoCl4L2 (L=quinoxaline) isca.in |

| Bidentate Chelating | Binds to a single metal center through two nitrogen atoms, forming a ring. | CoL2(H2O)22 (L=2-(2'pyridyl)quinoxaline) isca.in |

| Bidentate Bridging | Connects two different metal centers using its two nitrogen atoms. | [Cu(qux)(NO3)2]n isca.me |

Role of Perchlorate (B79767) Anion as Counterion in Metal-Quinoxaline Systems

The perchlorate anion (ClO4-) is frequently used in coordination chemistry due to its specific properties. It is a large anion with a low charge density, which generally makes it a poor ligand. clu-in.org

As a Non-Coordinating Counterion: In many metal-quinoxaline complexes, the perchlorate anion functions solely as a counterion to balance the charge of the cationic metal complex. clu-in.org Its weak coordinating ability is advantageous when chemists want to study the coordination of the primary ligand (quinoxaline) to the metal center without interference from the anion. clu-in.org In such cases, the perchlorate ion resides in the crystal lattice but is not directly bonded to the metal ion. An example is the complex CoL2(H2O)22·H2O·2CH3OH, where the perchlorate ions are outside the primary coordination sphere of the cobalt ion. isca.in

As a Coordinating Ligand: Despite its general tendency to be non-coordinating, the perchlorate anion can, under certain circumstances, bond directly to the metal center. clu-in.org This typically occurs with metal ions that have a high charge density or when the solvent has low donor strength. When perchlorate does coordinate, it usually does so as a monodentate ligand through one of its oxygen atoms. A notable example within metal-quinoxaline systems is the zinc(II) compound [Zn(dpq)2(ClO4)2]. In this complex, two perchlorate anions are unidentately coordinated to the zinc center, completing its coordination sphere and resulting in a distorted octahedral geometry. isca.me

The dual role of the perchlorate anion, acting as either an innocent counterion or a participating ligand, adds a layer of structural diversity to the coordination chemistry of quinoxaline complexes.

Spectroscopic and Structural Analysis of Quinoxaline-Metal-Perchlorate Complexes

The precise structure and bonding within quinoxaline-metal-perchlorate complexes are elucidated using a combination of spectroscopic and analytical techniques. isca.me

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the perchlorate anion. The distinction between a free (ionic) and a coordinated perchlorate can be made by analyzing specific vibrational bands. researchgate.net

Ionic Perchlorate (Td symmetry) : A non-coordinating perchlorate ion has tetrahedral symmetry and exhibits two characteristic IR bands: a sharp, strong band near 625 cm⁻¹ and a broad, very strong band around 1100 cm⁻¹. researchgate.net

Coordinated Perchlorate (C3v or C2v symmetry) : When the perchlorate ion coordinates to a metal, its symmetry is lowered. This change in symmetry causes the vibrational bands to split. researchgate.net For example, the band around 1100 cm⁻¹ splits into two or more distinct bands, and the band near 625 cm⁻¹ also shows splitting. This splitting pattern is a clear indication that the anion is part of the metal's inner coordination sphere. researchgate.net Coordination of the quinoxaline ligand is also confirmed by shifts in the characteristic vibration bands of its pyridine and quinoxaline rings. nih.gov

Table 2: Infrared Frequencies for Ionic vs. Coordinated Perchlorate

| Perchlorate Type | Symmetry | ν(Cl-O) Asymmetric Stretch (cm⁻¹) | ν(Cl-O) Asymmetric Bend (cm⁻¹) |

|---|---|---|---|

| Ionic | Td | ~1100 (very strong, broad) | ~625 (strong, sharp) |

| Monodentate | C3v | Splits into two bands | Splits into two bands |

| Bidentate | C2v | Splits into three bands | Splits into three bands |

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, the crystal structure of [Zn(dpq)2(ClO4)2] revealed that the zinc ion is six-coordinate with a distorted octahedral geometry. isca.me The structure consists of two bidentate dpq ligands and two unidentately coordinated perchlorate anions. isca.me X-ray diffraction studies also reveal important intermolecular forces, such as π-π stacking interactions between quinoxaline rings, which can lead to the formation of supramolecular structures like sinusoidal chains. isca.me

Other Analytical Techniques: A variety of other methods are used to fully characterize these compounds.

Elemental Analysis confirms the empirical formula of the synthesized complexes. eurjchem.com

Molar Conductance Measurements in solution can distinguish between coordinating and non-coordinating anions. Low conductivity values suggest anions are coordinated, while high values indicate they are ionic. eurjchem.com

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands. isca.me

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the structure of diamagnetic complexes in solution. isca.meeurjchem.com

Magnetic Susceptibility Measurements determine the magnetic properties of the complexes, which helps in assigning the oxidation state and geometry of the metal ion. eurjchem.com

Through these combined analytical approaches, a comprehensive understanding of the intricate coordination chemistry of quinoxaline ligands in perchlorate environments is achieved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.